Product packaging for Ferric sodium pyrophosphate(Cat. No.:CAS No. 10045-87-1)

Ferric sodium pyrophosphate

Cat. No.: B158813
CAS No.: 10045-87-1
M. Wt: 252.78 g/mol
InChI Key: XWQGIDJIEPIQBD-UHFFFAOYSA-J
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Description

Contextualization within Inorganic Chemistry Research on Metal Pyrophosphates

Metal pyrophosphates are a class of compounds characterized by the presence of the pyrophosphate anion (P₂O₇)⁴⁻. Research in this area of inorganic chemistry often focuses on the synthesis, crystal structure, and properties of these materials. researchgate.netcore.ac.ukuio.no The synthesis of metal pyrophosphates can be achieved through various methods, including traditional solid-state reactions at high temperatures, co-precipitation, and phosphoric acid routes. uio.nosci-hub.se

The structural diversity of metal pyrophosphates is a key area of study. These compounds can form complex three-dimensional networks. For instance, titanium pyrophosphate (TiP₂O₇) consists of TiO₆ octahedra and P₂O₇ groups sharing corners in a 3D network. researchgate.net Researchers have synthesized and characterized numerous pyrophosphates, including those with magnesium, manganese, and various transition metals, revealing different polymorphs and crystal structures, often in monoclinic or triclinic systems. core.ac.uksci-hub.seiucr.org

Ferric Sodium Pyrophosphate, specifically the compound with the formula Na₄Fe₃(PO₄)₂(P₂O₇), fits within this context as a mixed-anion phosphate-pyrophosphate. researchgate.net Its structure is particularly notable for being a NASICON (Na Super Ionic Conductor)-type framework. neicorporation.com This framework is known for its stability and for providing three-dimensional pathways that facilitate ion diffusion, which is a critical property for its applications. researchgate.netneicorporation.com Research has explored the synthesis of various stoichiometric and off-stoichiometric forms of sodium ferric pyrophosphate, such as Na₄₋ₐFe₂₊ₐ/₂(P₂O₇)₂, revealing that a continuous solid solution can be obtained. wiley.comwiley.com This tunability of composition allows for the investigation of structure-property relationships within this family of compounds. wiley.com

Significance in Advanced Materials Science and Applied Nutritional Science Research

The unique properties of this compound have made it a significant compound in two distinct research domains: advanced materials science and applied nutritional science.

In the field of advanced materials science , this compound (specifically Na₄Fe₃(PO₄)₂P₂O₇, often abbreviated as NFPP) has emerged as a highly attractive cathode material for sodium-ion batteries (SIBs). researchgate.netneicorporation.com This interest is driven by the low cost and natural abundance of sodium and iron, making NFPP a promising candidate for large-scale energy storage applications. researchgate.netmsesupplies.com The compound's NASICON-type structure provides excellent structural stability during the charge-discharge process, with a very small volumetric change of less than 4%. msesupplies.com Research highlights its appealing electrochemical properties, including a stable operating voltage and good cycling stability. neicorporation.comwiley.com

Electrochemical Properties of this compound (NFPP) Cathodes
NFPP Variant / CompositeOperating Voltage (vs. Na+/Na)Reversible CapacityCycling Stability / Rate PerformanceReference
Na₄Fe₃(PO₄)₂P₂O₇ (NFPP)3.1 V~100 mAh/gExcellent cycling stability neicorporation.com
Sponge-like Porous NFPO@SCNot Specified112.2 mAh/g at 0.5 CMaintains 93.9% capacity over 1000 cycles at 5 C acs.org
Off-stoichiometric Na₃Fe₂.₅(P₂O₇)₂2.9 V83 mAh/gRetention of 89.2% after 500 cycles wiley.comwiley.com
Carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂Not Specified86 mAh/g at 0.5 C (in full cell)80% capacity retention after 100 cycles acs.org

In applied nutritional science , research does not typically focus on the single compound Na₄Fe₃(PO₄)₂P₂O₇, but rather on the use of sodium pyrophosphate (NaPP) as an additive to enhance the bioavailability of iron from ferric pyrophosphate (FePP). cambridge.orgnih.gov FePP is a water-insoluble iron compound often used to fortify foods like infant cereals because it does not cause sensory changes such as discoloration or metallic taste. cambridge.orgcore.ac.uk However, its iron is generally poorly absorbed by the body. cambridge.orgox.ac.uk

Research has investigated whether adding sodium pyrophosphate can improve iron absorption. The hypothesis is that NaPP can form soluble complexes with the iron from FePP, which could increase its uptake in the gut. cambridge.orgnih.govox.ac.uk Studies on this topic have yielded mixed results. Some research has demonstrated a significant improvement in iron bioavailability. For example, one study in iron-deficient women found that adding NaPP to FePP-fortified bouillon increased iron absorption by 46%. cambridge.orgnih.govox.ac.uk Other studies, however, have found no such enhancing effect when tested in different meal contexts. nih.gov The particle size of the FePP has also been identified as a critical factor, with micronized forms showing higher bioavailability, sometimes comparable to that of the highly absorbable ferrous sulfate (B86663). core.ac.ukresearchgate.net

Research Findings on Iron Bioavailability from Ferric Pyrophosphate (FePP) with Sodium Pyrophosphate (NaPP)
Study FocusFood VehicleKey FindingReference
Effect of NaPP on FePP absorptionBouillon cubesIron bioavailability increased by 46% (from 4.4% to 6.4%) with the addition of NaPP. cambridge.orgnih.govox.ac.ukresearchgate.net
Dose-response effect of NaPP on FePPBouillon cubes in a mealThe addition of NaPP did not significantly increase iron bioavailability from FePP. nih.gov
Bioavailability of micronized, dispersible FePPInfant cereal and yoghurt drinkFe absorption from micronized FePP was not significantly different from ferrous sulfate. core.ac.uk
Effect of particle size on FePP bioavailabilityRat modelsReducing FePP particle size from 2.5 µm to 0.5 µm significantly improved relative bioavailability. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeNaO7P2 B158813 Ferric sodium pyrophosphate CAS No. 10045-87-1

Properties

IUPAC Name

sodium;iron(3+);phosphonato phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQGIDJIEPIQBD-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeNaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905512
Record name Iron(3+) sodium diphosphate (1/1/1)
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Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Soluble in hydrochloric acid; insoluble in water
Record name IRON SODIUM PYROPHOSPHATE
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Density

Bulk density: 1.4-1.6
Record name IRON SODIUM PYROPHOSPHATE
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Color/Form

White powder

CAS No.

10045-87-1, 10213-96-4
Record name Iron sodium pyrophosphate
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Record name Diphosphoric acid, iron(3+) sodium salt
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Record name Iron(3+) sodium diphosphate (1/1/1)
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Record name Iron sodium diphosphate
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Record name FERRIC SODIUM PYROPHOSPHATE
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Record name IRON SODIUM PYROPHOSPHATE
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Synthetic Methodologies and Advanced Preparation Techniques for Ferric Sodium Pyrophosphate

Direct Precipitation Methods for Ferric Pyrophosphate Formation

Direct precipitation is the most prevalent industrial method for synthesizing ferric pyrophosphate. ruipugroup.com This technique is based on a metathesis reaction between a soluble iron salt and a pyrophosphate salt in an aqueous solution. ruipugroup.com The fundamental reaction proceeds as follows:

4Fe³⁺ + 3P₂O₇⁴⁻ + xH₂O → Fe₄(P₂O₇)₃·xH₂O↓ ruipugroup.com

Typically, a solution of an iron salt, such as ferric chloride (FeCl₃) or ferric sulfate (B86663) [Fe₂(SO₄)₃], is reacted with a solution of sodium pyrophosphate (Na₄P₂O₇). ruipugroup.comchemicalbook.com The resulting insoluble ferric pyrophosphate precipitates out of the solution. The process involves the careful addition of the reactant solutions, followed by filtration, washing to remove soluble byproducts, and drying of the final product. ruipugroup.com

Optimization of Reaction Parameters in Aqueous Systems

The characteristics of the final ferric pyrophosphate product are highly dependent on the precise control of various reaction parameters during the precipitation process. Optimization of these parameters is crucial for achieving desired purity, yield, and morphology.

The pH of the reaction medium is one of the most critical factors influencing the purity and properties of the synthesized ferric pyrophosphate. ruipugroup.com An optimal pH range of 2.0 to 3.5 is recommended to ensure the formation of a high-purity precipitate. ruipugroup.com

Deviation from this range can lead to the formation of impurities. If the pH rises above 4.0, ferric hydroxide (B78521) [Fe(OH)₃] is likely to co-precipitate, which not only reduces the purity but also darkens the product's color from the desired light yellow to a reddish-brown. ruipugroup.com Conversely, if the pH drops below 1.5, pyrophosphate ions are prone to hydrolysis, converting into orthophosphate and thereby compromising the integrity of the final product. ruipugroup.com In some specialized synthesis methods aimed at producing a white precipitate, the pH of a tetrasodium (B8768297) pyrophosphate solution is adjusted to a much higher range of 9.0 to 9.5 using sulfur dioxide before the reaction. google.com

Table 1: Effect of pH on Ferric Pyrophosphate Product Characteristics

pH Range Observation Impact on Product
< 1.5 Hydrolysis of pyrophosphate to orthophosphate. ruipugroup.com Reduced product purity. ruipugroup.com
2.0 - 3.5 Optimal for precipitation of pure ferric pyrophosphate. ruipugroup.com High purity, light-yellow precipitate. ruipugroup.com
> 4.0 Formation of ferric hydroxide [Fe(OH)₃] impurities. ruipugroup.com Lower purity, reddish-brown color. ruipugroup.com
9.0 - 9.5 Used in specific methods with sulfur dioxide treatment. google.com Formation of a white precipitate. google.com

The stoichiometry of the reactants significantly affects the reaction's completeness and the purity of the precipitate. The theoretical molar ratio for the reaction is 4 parts ferric ions (Fe³⁺) to 3 parts pyrophosphate ions (P₂O₇⁴⁻). ruipugroup.com However, in industrial production, it is common practice to use a slight excess of the iron salt, typically between 5% and 10%. ruipugroup.com

This excess of iron ensures the complete reaction of the pyrophosphate, minimizing the residual free sodium pyrophosphate in the final product. ruipugroup.com For instance, research has shown that using an 8% excess of Fe³⁺ can reduce the free pyrophosphate content to below 0.1%. ruipugroup.com Another method suggests using a 10% to 100% excess of the ferric salt to control impurities. google.com The concentration of the reactant solutions is also a key parameter, with sodium pyrophosphate solutions typically prepared at concentrations of 10% to 20%. ruipugroup.com

Table 2: Influence of Reactant Molar Ratios on Synthesis

Reactant Molar Ratio (Fe³⁺:P₂O₇⁴⁻) Purpose/Outcome Reference
4:3 Theoretical stoichiometric ratio. ruipugroup.com
4.2:3 (5-10% excess Fe³⁺) Ensures complete reaction of pyrophosphate, minimizing residual free pyrophosphate. ruipugroup.com
10-100% excess Fe³⁺ Employed to control the level of impurities in the final product. google.com

Temperature and reaction duration are crucial parameters that influence the reaction kinetics and the physical properties of the precipitate, such as particle size and crystallinity. ruipugroup.comruipugroup.com The precipitation reaction is generally conducted at an elevated temperature, typically within the range of 50-70°C. ruipugroup.com

Increasing the temperature within this range can accelerate the rate of precipitation. ruipugroup.com However, exceeding 80°C poses a risk of thermal decomposition of the pyrophosphate, which would compromise the product's quality. ruipugroup.com The reaction time must also be optimized; one study demonstrated that a reaction time of 2 hours at 60°C and a pH of 2.5 yielded ferric pyrophosphate with a purity greater than 97%. ruipugroup.com Excessive temperatures can also lead to increased agglomeration of the product particles. ruipugroup.com

Investigation of Specific Conditions for Color Control in Ferric Sodium Pyrophosphate Synthesis

The color of this compound is a key quality indicator, with a light-yellow appearance being standard. ruipugroup.com The final color is highly sensitive to synthesis and processing conditions. A reddish-brown discoloration is often attributed to either an excessively high reaction pH (above 4.0), leading to ferric hydroxide formation, or high drying temperatures, which promote the oxidation of Fe³⁺. ruipugroup.com

To maintain the desired light-yellow color, the reaction pH must be strictly controlled within the 2.0-3.5 range, and the drying temperature should be kept below 80°C. ruipugroup.com The drying method is also critical. Vacuum drying at a lower temperature (e.g., 60°C) is preferable to atmospheric drying. At temperatures above 80°C under atmospheric pressure, a portion of the ferric (Fe³⁺) ions can be reduced to ferrous (Fe²⁺) ions, causing an undesirable color shift to light green. ruipugroup.com Interestingly, specific methodologies have been developed to produce a white this compound powder by reacting a ferric salt with a pyrophosphate solution containing sulfur dioxide at a high pH of 9.0-9.5. google.com Stable, white colloidal ferric pyrophosphate nanoparticles have also been synthesized. uu.nl

Sol-Gel Synthesis Approaches for Ferric Pyrophosphate

The sol-gel method offers an alternative, advanced route for synthesizing ferric pyrophosphate, allowing for greater control over the product's homogeneity and microstructure. ruipugroup.com This technique involves the transformation of a system of precursors from a liquid "sol" into a solid "gel" phase. researchgate.net

The process typically begins with precursors such as metal alkoxides (e.g., iron isopropoxide) or inorganic salts (e.g., ferric chloride) dissolved in a suitable solvent like ethanol. ruipugroup.comscispace.com Through controlled hydrolysis and polycondensation reactions, often initiated by the addition of water and a catalyst, a colloidal suspension or "sol" is formed. ruipugroup.com With time, the particles in the sol link together to form a continuous network within the liquid medium, a phase known as a "gel." This gel is then aged and subsequently dried to remove the solvent. The final step involves a heat treatment or calcination to convert the dried gel into crystalline ferric pyrophosphate. ruipugroup.com This method has been used to synthesize amorphous iron phosphates at room temperature as well as crystalline ferric acid phosphates. researchgate.netresearchgate.net

Hydrothermal Synthesis Routes for Crystalline Ferric Pyrophosphate Materials

Hydrothermal synthesis offers a robust method for producing crystalline ferric pyrophosphate materials by leveraging high-temperature and high-pressure conditions to facilitate the chemical reaction between iron salts and pyrophosphates in an aqueous solution. ruipugroup.com This technique allows for precise control over the crystal structure and particle size of the final product by optimizing key reaction parameters. ruipugroup.com

The general procedure involves dissolving iron salts and pyrophosphates in water in specific proportions to create a reaction solution. This solution is then sealed in a high-pressure reaction vessel, such as an autoclave with a Teflon liner, and heated in an oven to a controlled temperature and pressure for a designated period. ruipugroup.comias.ac.in Following the reaction, the vessel is allowed to cool to room temperature naturally, yielding crystalline ferric pyrophosphate. ruipugroup.com

The morphology of the resulting crystals is influenced by the growth technique, the physico-chemical conditions, and the concentration of the initial reactants. ias.ac.in Hydrothermal methods have been shown to produce good quality crystals with well-developed morphology, smooth surfaces, and sizes ranging from 0.5 to 3 mm. ias.ac.in

A multi-step approach has also been patented for the preparation of sodium ferric pyrophosphate. This method first involves the synthesis of FeH2P2O7 via a liquid phase reaction of ferrous oxide and phosphoric acid at temperatures between 180-220°C. google.com This intermediate is then mixed with a sodium source and calcined at 550-600°C in an inert or reducing atmosphere to yield sodium ferric pyrophosphate with a uniform particle size distribution. google.com

Fabrication of Mixed Metal Pyrophosphate Salts Incorporating Iron

The incorporation of iron into mixed metal pyrophosphate salts is a significant area of research, particularly for applications in food fortification where dual delivery of essential minerals is desirable. Co-precipitation is a primary technique employed for the fabrication of these materials.

Co-precipitation Techniques for Multivalent Metal Integration (e.g., Calcium-Iron, Zinc-Iron)

Co-precipitation is a straightforward and effective method for synthesizing mixed metal pyrophosphate salts. The process generally involves the simultaneous precipitation of multiple metal ions from a solution through the addition of a precipitating agent. For instance, in the synthesis of calcium-iron(III) pyrophosphate, solutions of ferric chloride (FeCl3·6H2O) and calcium chloride (CaCl2) are rapidly added to a solution of sodium pyrophosphate (Na4P2O7·10H2O). This results in the co-precipitation of a mixed salt.

Similarly, this technique can be applied to create zinc-iron pyrophosphate systems. The key to successful co-precipitation is to control the reaction conditions—such as pH, temperature, and reactant concentrations—to ensure the formation of a homogenous product with the desired stoichiometry and properties. The resulting precipitate is then typically filtered, washed to remove byproducts, and dried.

Design of Calcium-Iron(III) Pyrophosphate Systems with Tunable Iron Content and Solubility

Researchers have successfully designed and synthesized mixed Ca-Fe(III) pyrophosphate salts with the general formula Ca2(1-x)Fe4x(P2O7)(1+2x) using a co-precipitation method. This system allows for the simultaneous delivery of both calcium and iron. A key feature of this system is the ability to tune the iron content and, consequently, the solubility of the resulting salt by varying the value of 'x'.

Studies have shown that mixed salts with 'x' values between 0.14 and 0.35 yield homogenous, amorphous particles. A significant finding is that the iron dissolution from these mixed salts can be manipulated based on the pH. Compared to ferric pyrophosphate alone, certain mixed salts exhibit a fourfold increase in iron dissolution at gastric pH levels. Conversely, in the pH range relevant to many food products, a decrease in iron solubility has been observed. This tunable pH-dependent solubility is a critical characteristic for designing effective dual-fortification agents.

Below is a data table summarizing the characteristics of synthesized Calcium-Iron(III) Pyrophosphate salts with varying iron content.

Sample Code (Mix) Theoretical x-value Resulting Particle Morphology Key Dissolution Characteristics
Mix60.14Homogenous amorphous particlesFourfold increase in iron dissolution at gastric pH compared to Fe(III) pyrophosphate.
Mix70.15Homogenous amorphous particlesUp to an eight-fold decrease in iron solubility in the food-relevant pH range.
Mix80.35Homogenous amorphous particlesTunable iron content and solubility.

Development of Zinc-Iron(II) Pyrophosphate Systems for Dual Fortification

Similar to the calcium-iron systems, zinc-iron(II) pyrophosphate systems have been developed for dual fortification purposes. These mixed divalent pyrophosphate salts can be prepared using a facile and environmentally friendly co-precipitation method. The general formula for these salts can be represented as M2(1–x)Fe2xP2O7, where M can be zinc (or other divalent metals like calcium or manganese) and 0 < x < 1.

The composition of these salts can be tuned to control their properties, such as pH-dependent dissolution. Research has demonstrated that these mixed salts exhibit limited iron dissolution in the moderate pH range of 4-7, which is beneficial for food applications to prevent undesirable interactions. However, they show enhanced iron dissolution at gastric pH, which is crucial for bioavailability. This tunable dissolution behavior makes these zinc-iron(II) pyrophosphate systems promising candidates for dual-fortification of food products.

Nanoparticle Synthesis of Ferric Pyrophosphate

The synthesis of ferric pyrophosphate at the nanoscale has garnered interest due to the potential for increased bioavailability, which is influenced by particle size. combustion-institute.it Various methods are being explored to produce nanosized particles with controlled characteristics.

Controlled Precipitation for Nanosized Particles

Controlled precipitation is a foundational technique for synthesizing nanoparticles. This method involves the reaction of precursor solutions under controlled conditions to induce the formation of a solid precipitate with nanoscale dimensions. For ferric pyrophosphate, this typically involves reacting a water-soluble ferric salt with a water-soluble metal pyrophosphate. google.com

The key to achieving nanosized particles lies in carefully managing the reaction parameters that influence nucleation and growth rates. These parameters include:

pH: The pH of the reaction medium significantly affects the purity and particle size of the product. ruipugroup.com Controlling the pH within an optimal range is crucial for a complete reaction and to minimize the formation of impurities. ruipugroup.com

Temperature: Reaction temperature can influence the kinetics of precipitation and the subsequent growth of particles.

Reactant Concentration: The concentration of the iron salt and pyrophosphate solutions can impact the rate of precipitation and the final particle size.

Stirring Rate: Adequate mixing is essential to ensure a homogenous reaction environment, which can lead to a more uniform particle size distribution.

By carefully controlling these factors, it is possible to produce ferric pyrophosphate particles with sizes in the nanometer range. For instance, a continuous precipitation process has been developed to produce pure nanoiron phosphate (B84403) with an average size of approximately 20 nm by optimizing the addition of phosphoric acid to inhibit Fe3+ hydrolysis and adjust the pH. researchgate.net

Another advanced technique for producing nanoparticles is Flame Spray Pyrolysis (FSP) . This method involves the combustion of a liquid precursor containing the desired metal compounds. parteq.net The high temperatures of the flame lead to the formation of nanoparticles within milliseconds. parteq.net For iron-based nanoparticles, precursors such as Fe(III)-acetylacetonate and tri-butylphosphate dissolved in a solvent like xylene have been used. combustion-institute.it While this method has been investigated for producing iron phosphate nanoparticles, it also holds potential for the synthesis of ferric pyrophosphate nanoparticles. combustion-institute.itparteq.net The FSP process allows for the production of highly crystalline nanopowders and is a scalable, single-step process. parteq.net Research has indicated that decreasing the particle size of ferric pyrophosphate can significantly increase iron absorption. combustion-institute.it

Below is a data table summarizing key parameters in controlled precipitation for nanoparticle synthesis.

Synthesis Method Key Parameters Effect on Nanoparticles Example Precursors
Direct PrecipitationpH, Temperature, Reactant Concentration, Stirring RateControls purity, particle size, and agglomeration. ruipugroup.comFerric sulfate or ferric chloride and sodium pyrophosphate. ruipugroup.com
Flame Spray PyrolysisPrecursor Concentration, SolventInfluences particle size distribution. combustion-institute.itFe(III)-acetylacetonate and tri-butylphosphate in xylene. combustion-institute.it

Role of Stabilizers and Dispersing Agents in Nanoparticle Formation and Agglomeration Prevention

The formation of this compound nanoparticles is susceptible to agglomeration, a process where particles adhere to one another, forming larger clusters. This phenomenon is driven by high surface energy and van der Waals forces inherent in nanoscale materials. To counteract this, stabilizers and dispersing agents are incorporated during synthesis. These agents adsorb onto the nanoparticle surface, preventing aggregation through two primary mechanisms: electrostatic repulsion and steric hindrance.

Common Stabilizers and Their Mechanisms:

Polymeric Stabilizers: Polymers such as polyvinylpyrrolidone (B124986) (PVP) are widely used. rsc.org PVP's effectiveness stems from its amphiphilic nature, allowing it to stabilize particles in various solvents. rsc.org The long polymer chains extend from the particle surface into the surrounding medium, creating a physical barrier that sterically hinders close approach between particles. researchgate.net Studies on iron oxide nanoparticles have shown that the addition of PVP during synthesis can significantly reduce the average particle size by preventing agglomeration and restricting crystal growth. researchgate.net For instance, the average particle size of iron oxide was reduced from 857 nm to 225 nm with the addition of PVP. researchgate.net

Chelating Agents (Citric Acid): Citric acid is a highly effective chelating agent used in methods like sol-gel synthesis. It forms complexes with ferric ions, controlling their hydrolysis and condensation rates. rsc.orgrsc.org This controlled reaction environment promotes the formation of smaller, more uniform primary nanoparticles and prevents their uncontrolled growth and aggregation. rsc.org In the synthesis of a related compound, Na₃V₂(PO₄)₂F₃, the amount of citric acid used as a chelator was found to severely affect the particle size and crystallinity of the final product. rsc.org Similarly, in the sol-gel synthesis of Na₄Fe₃(PO₄)₂(P₂O₇), citric acid acts as both a chelating agent and a carbon source, leading to smaller particle sizes and a more homogeneous dispersion compared to conventional methods. rsc.org

Surfactants: Surfactants are amphiphilic molecules that can also prevent agglomeration. Their mechanism depends on their nature (ionic or non-ionic) and the reaction medium. They can provide electrostatic stabilization by creating a charged layer on the particle surface or steric hindrance through the adsorption of their non-polar tails.

The selection of a suitable stabilizer is critical and depends on the chosen synthetic method and the desired final properties of the this compound nanoparticles.

Stabilizer/Dispersant TypeExample(s)Primary Mechanism of ActionEffect on Nanoparticle Properties
PolymerPolyvinylpyrrolidone (PVP)Steric HindranceReduces agglomeration, controls particle size and morphology, enhances colloidal stability. rsc.orgresearchgate.net
Chelating AgentCitric AcidChelation, Steric HindranceControls ion reaction rates, leading to smaller primary particles, narrow size distribution, and improved homogeneity. rsc.orgrsc.org
SurfactantSodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB)Electrostatic Repulsion / Steric HindrancePrevents particle aggregation, can influence final particle morphology.

Advanced Methods for Particle Size Control and Distribution

Achieving a narrow particle size distribution (monodispersity) and controlling the average particle size are paramount for optimizing the electrochemical properties of this compound. Several advanced synthesis methods offer superior control compared to traditional solid-state reactions.

Sol-Gel Synthesis: This method involves the transition of a solution system (sol) into a gel-like solid phase. It allows for atomic-level mixing of precursors, which results in higher purity, smaller particle sizes, and more uniform particle dispersion. rsc.org Key parameters that control the final particle size include:

Chelating Agent Concentration: As seen in related polyanionic compounds, the molar ratio of chelating agents like citric acid to metal ions is a critical factor. An optimized ratio ensures proper chelation, preventing premature precipitation and leading to smaller, more crystalline particles. rsc.orgscience.gov

pH of the Solution: The pH affects the hydrolysis and condensation rates of the precursors and the effectiveness of the chelating agent. researchgate.net Precise pH control is necessary to maintain a homogeneous sol, which is essential for uniform particle nucleation and growth. researchgate.net

Calcination Temperature: The final heat treatment step (calcination) is crucial. While higher temperatures can improve crystallinity, they also tend to promote particle growth (sintering). mdpi.comnih.goveurjchem.com Finding the optimal balance between crystallinity and particle size is key. For related ferrite (B1171679) nanoparticles, increasing the calcination temperature has been shown to directly increase the average particle size. nih.govkmutt.ac.th

Effect of Calcination Temperature on Ferrite Nanoparticle Properties (Illustrative Data for Related Compounds)
CompoundCalcination Temperature (°C)Resulting Average Particle Size (nm)Key Observation
Magnetite (Fe₃O₄)400~30Particle size increases with increasing calcination temperature. kmutt.ac.th
500~108
Cd₀.₆Mg₀.₂Cu₀.₂Fe₂O₄95012.14 (crystallite size)Higher temperature enhances crystallinity and promotes crystallite growth. mdpi.com
105013.05 (crystallite size)

Hydrothermal Synthesis: This technique involves crystallization from aqueous solutions under high temperature and pressure in a sealed vessel (autoclave). nih.govresearchgate.net The elevated temperature and pressure increase the solubility of precursors, leading to a controlled nucleation and growth environment that can yield uniform, highly crystalline nanoparticles. nih.gov Parameters influencing particle size in this method include:

Reaction Temperature and Pressure: These are the primary drivers of the reaction, affecting precursor solubility and reaction kinetics. nih.gov

Reaction Time: The duration of the hydrothermal treatment influences the extent of crystal growth.

Precursor Concentration: As demonstrated in the synthesis of ferric phosphate, increasing the solute concentration can lead to a decrease in the final spherical particle size. nih.gov

Controlled Precipitation: This is a common method where the insoluble this compound is precipitated by mixing solutions of its constituent ions. While seemingly simple, precise control over reaction parameters is necessary to obtain nanoparticles. Key factors include:

pH: The pH of the solution at the point of precipitation significantly impacts particle size and the tendency to agglomerate. nih.gov For ferric phosphate, spherical particles were only formed in a very narrow, low pH range. nih.gov

Stirring Speed: Vigorous stirring ensures homogeneous mixing of reactants, promoting uniform nucleation and preventing the formation of large agglomerates.

Rate of Addition of Reagents: A slow, controlled addition of one reactant to another can maintain a low level of supersaturation, favoring crystal growth over secondary nucleation, which can lead to a narrower particle size distribution.

By carefully selecting the synthesis method and meticulously controlling these reaction parameters, it is possible to produce this compound with tailored particle sizes and distributions, thereby optimizing its performance for specific applications.

Structural Characterization and Complexation Studies of Ferric Sodium Pyrophosphate Systems

Spectroscopic Analysis of Ligand Complexation and Functional Groups

Spectroscopic methods are powerful tools for probing the electronic and molecular structure of ferric pyrophosphate complexes. Techniques such as X-ray Absorption Spectroscopy (XAS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) provide detailed insights into the iron coordination, the nature of chemical bonds, and the ionic composition of these systems.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the oxidation state and the local coordination environment of a specific element, in this case, iron. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES analysis confirms the oxidation state of the iron atom, while EXAFS provides details about the number and distance of neighboring atoms.

In the analysis of ferric pyrophosphate, EXAFS data have confirmed an octahedral coordination geometry for the iron(III) ion, meaning it is surrounded by six oxygen atoms. nih.gov The analysis of the Fe-O bond lengths and the interactions with neighboring phosphorus atoms provide a detailed picture of the coordination sphere.

EXAFS Fitting Parameters for Ferric Pyrophosphate. nih.gov
Scattering PathCoordination Number (CN)Bond Distance (Å)
Fe-O5.8 ± 0.32.00 ± 0.01
Fe-P3.0 ± 0.53.24 ± 0.01

The data indicates that each iron center is coordinated to approximately six oxygen atoms at a distance of 2.00 Å. Furthermore, each iron atom interacts with about three phosphorus atoms at a distance of 3.24 Å, suggesting a polynuclear structure where pyrophosphate ligands bridge multiple iron centers. nih.gov Qualitative analysis of the Fourier-transformed EXAFS spectra of food-grade ferric pyrophosphate reveals a distinct Fe-O-P signal, confirming the direct coordination of the pyrophosphate ligand to the iron center. nih.gov

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of ferric sodium pyrophosphate, IR spectroscopy helps to confirm the presence of pyrophosphate groups and to understand their coordination to the iron(III) ion.

The IR spectrum of ferric pyrophosphate shows characteristic absorption bands corresponding to the vibrations of the P-O and P=O bonds within the pyrophosphate anion. The positions of these bands can shift upon coordination to a metal ion, providing evidence of complex formation. Studies on mixed Ca-Fe(III) pyrophosphate salts have shown that the positions of the peaks corresponding to the chemical bonds in the pyrophosphate ions are consistent across different compositions, although the sharpness of the peaks can vary with the crystallinity of the material. researchgate.net Amorphous ferric pyrophosphate tends to exhibit broad and smooth peaks, while crystalline forms show sharp and strong peaks. researchgate.net

Characteristic IR Absorption Bands for Pyrophosphate Moieties. researchgate.netresearchgate.net
Functional GroupWavenumber (cm-1)Vibrational Mode
P=O~1139Stretching
P-O~906Stretching

The coordination of the phosphate (B84403) groups to the iron(III) center is a key feature that can be confirmed by IR spectroscopy. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the analysis of this compound systems, HPLC is primarily employed to detect and quantify the pyrophosphate anion.

Anion-exchange chromatography is a common HPLC method for the separation of pyrophosphate. nih.gov In this technique, the stationary phase is a resin with fixed positive charges, which retains the negatively charged pyrophosphate anions. The elution of the separated anions is then achieved by passing a mobile phase with a specific ionic strength and pH through the column.

Several HPLC methods have been developed for the determination of pyrophosphate. One such method involves post-column spectrophotometric detection using a molybdenum(V)-molybdenum(VI) reagent, which forms a colored complex with pyrophosphate, allowing for its quantification. nih.gov This method has a wide dynamic range and can detect pyrophosphate even in the presence of a large excess of orthophosphate. nih.gov Another approach utilizes an acidic eluent to separate pyrophosphate and tripolyphosphate by ion-exchange chromatography, where they have a lower ionic value. shodex.comshodexhplc.com

Structural Elucidation of Ferric Pyrophosphate Complexes

The structural arrangement of ferric pyrophosphate complexes is a key determinant of their physical and chemical properties. Understanding the stoichiometry of iron to pyrophosphate and the coordination environment around the iron center is essential for a complete characterization of these systems.

The stoichiometry of ferric pyrophosphate is generally accepted as Fe₄(P₂O₇)₃. nih.gov This indicates a ratio of four iron(III) cations to three pyrophosphate anions. The strong complexation between the ferric ion and the pyrophosphate ligand is a defining feature of this compound. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study the electronic structure and ligand coordination of Fe(III) in ferric pyrophosphate. These studies suggest that nearly all of the Fe(III) is strongly complexed by pyrophosphate. nih.gov The EPR spectra are indicative of Fe(III) being coordinated by phosphate groups. nih.gov The coordination environment of iron(III) is typically octahedral, as supported by XAS data. nih.gov In this arrangement, the iron atom is at the center of an octahedron with oxygen atoms from the pyrophosphate ligands at the vertices. Iron(III) often exhibits an octahedral coordination, binding to hard Lewis bases like the oxygen atoms of pyrophosphate. wiley-vch.de

While the focus of this article is on this compound, the study of mixed-ligand systems, such as ferric pyrophosphate citrate (B86180) (FPC), provides valuable insights into the coordination chemistry of ferric pyrophosphate. In these systems, the iron(III) ion is complexed by both pyrophosphate and citrate ligands.

X-ray Absorption Spectroscopy data for FPC indicates that the iron(III) is complexed with one pyrophosphate and two citrate molecules in the solid state. nih.gov Quantitative EXAFS modeling shows that the iron center is bound to both phosphorus and carbon atoms, confirming the coordination of both ligands. nih.gov Ion chromatography of FPC has been used to confirm the Fe:citrate:pyrophosphate ratio. nih.gov

The presence of the citrate ligand in these mixed systems can significantly alter the properties of the complex, such as its solubility and stability.

Morphological and Crystalline Characterization of Advanced Ferric Pyrophosphate Forms

The physicochemical properties and ultimate functionality of ferric pyrophosphate systems, particularly in advanced applications like food fortification and pharmaceuticals, are intrinsically linked to their structural and morphological characteristics at the micro- and nano-scale. A thorough characterization of particle size, shape, crystal structure, and colloidal stability is therefore essential. Techniques such as Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Zeta Potential analysis provide critical insights into these attributes.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of nanoparticle structures, offering detailed information on their size, shape, and dispersion. nih.gov In the study of ferric pyrophosphate, TEM analysis reveals that particles prepared via chemical precipitation are typically submicron in size. uu.nl These nanoparticles often exhibit an approximately round or spherical shape and can exist in aggregated states, forming chain-like structures. researchgate.netnih.gov

The precise size of these nanoparticles can be influenced by synthesis parameters. nih.gov For instance, studies on iron oxide nanoparticles have shown that factors like the stirring rate during synthesis can affect the final particle size; an increase in stirring rate can lead to smaller particle diameters. nih.gov While TEM provides accurate measurements of individual particles from a dried sample, it is important to note that the preparation process for TEM, which involves drying the dispersion on a grid, can sometimes induce aggregation. nih.govuu.nl Therefore, observations of aggregates in TEM images may be an artifact of sample preparation, as the technique operates under a high vacuum where particles have a tendency to stick together. nih.gov

Detailed analysis of TEM images allows for the statistical evaluation of particle size distribution, which is crucial for understanding and controlling the properties of the nanomaterial. nih.govekb.eg

TEM Analysis of Iron-Based Nanoparticles
MaterialObserved MorphologyReported Size RangeKey Findings
Colloidal Iron(III) PyrophosphateSubmicron particlesNot specifiedParticles are of nanometer size, as confirmed by TEM. uu.nl
Iron Pyrite (FeS₂)Spherical7–39 nmThe average particle size was confirmed to be between 10 nm and 23 nm. mdpi.com
Fe-core/Fe₂O₃-shell NanoparticlesCube-shapedNot specifiedShape is engineered to optimize magnetic properties for biomedical applications. nih.gov
Fe₃O₄ NanoparticlesAggregated, chain-like structuresAverage size ~7.8 nm to 9.4 nmParticle size is dependent on the stirring rate during synthesis. nih.govnih.gov

X-ray Diffraction (XRD) for Crystal Phase Analysis and Crystallinity

X-ray Diffraction (XRD) is a primary technique used to determine the crystal structure and phase composition of materials. rsc.orglambdatechs.com When applied to this compound, XRD analysis consistently indicates that the material is predominantly amorphous. uu.nlresearchgate.net This is characterized by the absence of sharp peaks in the XRD diffraction pattern, which signifies a lack of a well-defined, long-range crystal lattice. uu.nlresearchgate.net

The amorphous nature of ferric pyrophosphate has been observed in various forms, including both uncoated nanoparticles and those coated with substances like ascorbic acid, folic acid, and whey protein concentrate. researchgate.net For some iron compounds intended for use in dietary supplements, such as iron (III) pyrophosphate, the diffraction pattern does not show characteristic diffraction lines, confirming their amorphous state. nih.gov

While ferric pyrophosphate itself is typically amorphous, studies on related iron-based pyrophosphate compounds have explored the synthesis of crystalline structures. For example, crystalline Na₄Fe₃(PO₄)₂(P₂O₇) has been synthesized for use as a cathode material in sodium-ion batteries. rsc.org However, the synthesis of such crystalline phases is sensitive to conditions like temperature, and impurities can form if parameters are not carefully controlled. rsc.org In the case of iron-doped β-calcium pyrophosphate, heat treatment at 1000 °C resulted in β-CPP as the dominant crystalline phase in samples with lower iron concentrations. nih.gov

XRD Findings on Ferric Pyrophosphate and Related Compounds
CompoundCrystallinityXRD Pattern CharacteristicsReference
Colloidal Iron(III) PyrophosphateAmorphousLack of sharp peaks uu.nl
Uncoated Ferric Pyrophosphate NanoparticlesAmorphousLack of sharp peaks researchgate.net
Coated Ferric Pyrophosphate NanoparticlesAmorphousLack of sharp peaks researchgate.net
Iron (III) Pyrophosphate (in dietary supplements)AmorphousNo characteristic diffraction lines nih.gov
Iron-doped β-calcium pyrophosphate (heat-treated)Crystalline (β-CPP phase)Presence of crystalline phase with potential for FePO₄ and amorphous phases at higher iron concentrations nih.gov

Zeta Potential Analysis for Colloidal Stability Assessment

Zeta potential is a critical parameter for evaluating the stability of colloidal dispersions. nanofase.eu It measures the magnitude of the electrostatic repulsion or attraction between particles, with higher magnitude values (either positive or negative) generally indicating greater colloidal stability. nanofase.euacs.org For ferric pyrophosphate dispersions, stability is attributed to the charges on the particle surface. uu.nl

Measurements show that ferric pyrophosphate particles in aqueous dispersions typically exhibit a negative zeta potential of around -50 mV, indicating a negative surface charge and good stability. uu.nluu.nl This negative charge is strong enough to prevent the particles from aggregating due to repulsive forces. uu.nl However, the stability and zeta potential of the dispersion are highly dependent on the surrounding chemical environment, particularly pH and the presence of various ions (cations). uu.nluu.nl

In acidic conditions (pH 2–3), the surface charge can reverse, resulting in a positive zeta potential of approximately +17 mV. uu.nl The addition of cations like Na⁺, Mg²⁺, and Al³⁺ can also significantly impact the zeta potential. As the concentration of these cations increases, they can screen the negative surface charge on the ferric pyrophosphate particles, leading to a decrease in the magnitude of the zeta potential and eventually causing the particles to aggregate and coagulate. uu.nl This demonstrates that while ferric pyrophosphate can form stable colloids, this stability is sensitive to changes in the ionic strength of the medium. uu.nl

Zeta Potential of Ferric Pyrophosphate Dispersions Under Various Conditions
ConditionAdded CationConcentration (mM)Zeta Potential (mV)Standard Deviation (mV)
Dialyzed (pH 3.6)---51.20.9
Aqueous Dispersion (pH ~5)--~ -50Not specified
Acidic Solution (pH 2-3)--~ +17Not specified
Na⁺ Addition (pH 3.6)Na⁺15-45.05.74
25 (ccc)-42.315.9
Mg²⁺ Addition (pH 3.6)Mg²⁺0.30-19.60.15
0.45 (ccc)-18.80.12
0.60-18.30.35
Al³⁺ Addition (pH 3.6)Al³⁺0.045-25.90.32
0.060 (ccc*)-24.10.60
0.090-19.30.15

* ccc: critical coagulation concentration. Data sourced from van Leeuwen et al. (2012). uu.nl

Dissolution Kinetics and Solution Chemistry Research of Ferric Sodium Pyrophosphate

pH-Dependent Dissolution Behavior of Ferric Pyrophosphate in Aqueous Solutions

The dissolution of ferric pyrophosphate is markedly influenced by the pH of the surrounding aqueous medium. Research indicates that ferric pyrophosphate powder exhibits low solubility in the pH range of 3 to 6. researchgate.netnih.gov However, its solubility sees a slight increase at a pH below 2 and above 8. researchgate.netnih.gov This pH-dependent behavior is a critical factor in its application, particularly in food fortification, as the pH of food products can vary significantly. For instance, in the acidic environment of the stomach (pH 1-3), the solubility of iron from ferric pyrophosphate is expected to increase. acs.org

Studies have shown that at a pH below 2, the formation of soluble ferric pyrophosphate complexes contributes to its dissolution. nih.gov Conversely, at a pH above 8, the increase in solubility is attributed to different chemical interactions. researchgate.netnih.gov The minimal solubility observed between pH 4.0 and 6.0 is due to the formation of less soluble complexes in this range. researchgate.net This complex solubility profile underscores the importance of considering the pH of the matrix in which ferric pyrophosphate is incorporated.

Table 1: pH-Dependent Iron Release from Ferrous Pyrophosphate

pHFe²⁺ Release (%)
198.2 ± 2.1
394.5 ± 1.8
73.1 ± 0.5
110.9 ± 0.2
This table is adapted from a study on ferrous pyrophosphate, which provides insight into the general pH-dependent dissolution of iron pyrophosphates. It is important to note that the study was on the ferrous (Fe²⁺) form, not ferric (Fe³⁺).

Influence of Co-existing Ions and Complexing Agents on Iron Solubility and Speciation

Effect of Soluble Pyrophosphate Ions on Ferric Pyrophosphate Dissolution and Complex Formation

The presence of soluble pyrophosphate ions in the solution significantly enhances the dissolution of ferric pyrophosphate, particularly in the pH range of 5 to 8.5. researchgate.netnih.gov This increased solubility is a result of the formation of soluble complexes between the ferric ions (Fe³⁺) and the excess pyrophosphate ions. researchgate.netnih.govglobalcalcium.com Research has demonstrated that this complex formation can lead to an 8 to 10-fold increase in the total ionic iron concentration. researchgate.netnih.gov

This phenomenon is of particular interest for improving the bioavailability of iron from ferric pyrophosphate. By creating an excess of pyrophosphate ions, it is possible to form soluble iron complexes that remain in solution at the neutral pH of the small intestine, where iron absorption primarily occurs. researchgate.net Studies have investigated the impact of varying the molar ratio of sodium pyrophosphate (NaPP) to iron on the solubility of ferric pyrophosphate, with findings suggesting that higher ratios can further improve solubility. researchgate.net The formation of these soluble ferric pyrophosphate complexes is a key strategy being explored to enhance the efficacy of ferric pyrophosphate as an iron fortificant in foods and beverages. researchgate.netnih.gov

Role of Citrate (B86180) and Other Organic Acids as Solubilizing Agents for Iron

Citrate and other organic acids are effective solubilizing agents for iron from ferric pyrophosphate. The addition of citric acid and its salt, trisodium (B8492382) citrate, has been shown to increase the solubility of ferric pyrophosphate by forming soluble iron-citrate complexes. clinicaltrials.govnih.govnih.gov This principle is utilized in food fortification, where co-extruding ferric pyrophosphate with citric acid and trisodium citrate in products like rice has been found to substantially increase iron bioavailability. nih.govresearchgate.net

The mechanism involves the formation of soluble ferric pyrophosphate citrate complexes. researchgate.net These complexes help to keep the iron in a soluble form, preventing its precipitation and making it more available for absorption. researchgate.net Other organic acids, such as oxalic acid, have also been shown to be highly effective in solubilizing iron. researchgate.net However, the effectiveness of different organic acids can vary, and their application may be limited by potential sensory changes in food products. hogrefe.com The use of these organic acids as chelating agents represents a significant strategy to improve the nutritional value of ferric pyrophosphate. ruipugroup.com

Colloidal Stability of Ferric Pyrophosphate Dispersions and Suspensions

The colloidal stability of ferric pyrophosphate dispersions is a complex phenomenon influenced by factors such as ionic strength and the presence of other ions. When ferric pyrophosphate is precipitated from a solution, nanoparticles are formed which can initially aggregate into larger clusters. nih.gov Interestingly, a decrease in the ionic strength of the solution during this precipitation process can lead to a stabilization of these colloidal particles. nih.gov

These clusters, typically around 200 nm in size, can remain dispersed for extended periods, from days to even months in dialyzed systems, before eventually settling. nih.gov The stability of these dispersions is crucial for applications where a uniform distribution of ferric pyrophosphate is required. The presence of other cations, such as calcium (Ca²⁺), can impact this stability. For instance, the addition of Ca²⁺ has been observed to reduce the colloidal stability of ferric pyrophosphate by causing the particles to aggregate. ruipugroup.com Understanding and controlling the colloidal stability is therefore essential for the effective formulation of products containing ferric pyrophosphate.

Temperature and Time Effects on Dissolution Profiles of Ferric Pyrophosphate Salts

The dissolution of ferric pyrophosphate is also influenced by temperature and time, although the effects can vary depending on the specific conditions. Studies have shown that increasing the temperature from 23°C to 37°C does not significantly alter the iron dissolution from ferric pyrophosphate across a wide pH range (1-10). researchgate.net However, at a much higher temperature of 90°C, an increase in dissolved iron from ferric pyrophosphate has been observed at specific pH values, such as pH 1 and 5.5. researchgate.net Generally, higher temperatures can increase the solubility of solid compounds like ferric pyrophosphate. ruipugroup.com

Regarding the effect of time, research indicates that there is no remarkable difference in iron dissolution between one and two hours of incubation. researchgate.net However, over a longer period of 48 hours, the dissolution remained constant at most pH ranges, with a significant increase observed at pH < 2 and pH 5-6 for ferric pyrophosphate. researchgate.net It is important to control processing conditions, such as temperature, to maintain the stability of ferric pyrophosphate in food applications, as excessive heat can lead to degradation. ruipugroup.com In some preparation methods for soluble ferric pyrophosphate citrate, the reaction temperature is carefully controlled to prevent the hydrolysis of pyrophosphate. google.comgoogle.com

Interactions with Complex Biological and Food Matrices in Research

Mechanisms of Iron Release and Availability from Ferric Pyrophosphate in Simulated Physiological Environments

The bioavailability of iron from ferric pyrophosphate, a poorly water-soluble compound, is critically dependent on its dissolution and subsequent interaction with the gastrointestinal environment. Researchers utilize sophisticated laboratory models to simulate the conditions of the human digestive tract to understand the mechanisms of iron release and availability for absorption.

In vitro digestion models are indispensable tools for assessing the bio-accessibility of iron from various formulations by mimicking the physiological processes of the human oral, gastric, and intestinal tracts. mdpi.comnih.gov These models typically involve a sequential process where the iron compound is exposed to simulated digestive juices, including saliva, gastric fluid with enzymes like pepsin, and intestinal fluid containing pancreatin (B1164899) and bile salts. nih.govnih.govrivm.nl Key parameters such as pH, temperature, and agitation are carefully controlled to reflect physiological conditions. nih.govnih.gov

Research has shown that the solubility of ferric pyrophosphate is highly dependent on pH. nutraingredients-usa.com It has low solubility at neutral pH but becomes more soluble in the highly acidic environment of the stomach (pH 1.0-2.0). nutraingredients-usa.comtomitaph.co.jp Studies using simulated gastric digestion have demonstrated that supernatant iron concentrations increase inversely with pH; for instance, iron uptake into Caco-2 cells was two to three times higher when a ferric phosphate (B84403) compound was digested at pH 1 compared to pH 2. nih.govmdpi.comnih.govresearchgate.netbirmingham.ac.uk The low pH of gastric juice is a critical factor for the dissolution of ferric pyrophosphate, which is considered a rate-limiting step for its bioavailability. nutraingredients-usa.com Some models have shown that while insoluble at the stomach's pH, the compound becomes soluble at the pH of the duodenum, where iron absorption primarily occurs. tomitaph.co.jp The bio-accessible fraction, which is the amount of iron released from the food matrix and available for absorption, is then collected and used for further analysis in cellular models. mdpi.comnih.gov

To investigate the mechanisms of iron uptake at the cellular level, researchers employ in vitro cell culture models that simulate the intestinal epithelium.

The most widely used model is the Caco-2 cell line , a human colon adenocarcinoma cell line that differentiates into mature enterocytes, forming a monolayer that mimics the absorptive surface of the small intestine. mdpi.complos.orgchalmers.se In these studies, the bio-accessible iron fraction obtained from in vitro digestion is applied to the apical side of the Caco-2 cell monolayer. mdpi.com The amount of iron absorbed by the cells is often quantified by measuring the formation of intracellular ferritin, a protein that stores iron. nih.govmdpi.complos.org This serves as a reliable surrogate marker for iron uptake. nih.gov Studies using Caco-2 cells have been instrumental in demonstrating that iron from digested ferric phosphate nanoparticles is primarily absorbed via the divalent metal transporter-1 (DMT1). mdpi.comnih.govbirmingham.ac.uknih.govresearchgate.net However, for smaller nanoparticles, alternative absorption pathways such as clathrin-mediated endocytosis and micropinocytosis may also be involved. mdpi.comnih.govbirmingham.ac.ukplos.org

A more complex model is the follicle-associated epithelium (FAE) model , which co-cultures Caco-2 cells with Raji B cells to induce the differentiation of some Caco-2 cells into M cells. M cells are specialized for transcytosis, the transport of particles across the epithelium. This model is particularly useful for studying the absorption of particulate or encapsulated iron forms. mdpi.comnih.govresearchgate.net Research using the FAE model has shown that an innovative granular formulation of ferric pyrophosphate resulted in significantly higher iron absorption compared to the Caco-2 monolayer alone, likely due to the transcytosis ability of the M cells. mdpi.comnih.govnih.govresearchgate.net

Table 1: Research Findings from Cellular Models on Ferric Pyrophosphate Uptake
Cell ModelIron FormulationKey FindingPrimary Absorption Mechanism Identified
Caco-2Nano-sized Ferric PhosphateIron uptake was 2-3 fold higher when digested at gastric pH 1 vs. pH 2. nih.govmdpi.comMainly via Divalent Metal Transporter-1 (DMT1), with potential for endocytosis for small particles. mdpi.comnih.govbirmingham.ac.uk
FAE (Caco-2/Raji B co-culture)Granular Ferric Pyrophosphate (Ferro Fosfosoma®)Induced larger iron absorption than in the Caco-2 monolayer alone. mdpi.comnih.govresearchgate.netEnhanced uptake attributed to the transcytosis ability of M cells. mdpi.comnih.govresearchgate.net
Caco-2Ferric PyrophosphateFerritin formation is used as a surrogate marker for iron absorption. nih.govmdpi.complos.orgNot specified

Impact of Particle Size on Iron Bioavailability Mechanisms

Particle size is a critical physical determinant of iron absorption from poorly soluble iron compounds like ferric pyrophosphate. nih.govresearchgate.net The underlying mechanism is that reducing the particle size dramatically increases the surface area-to-volume ratio of the compound. rsc.orgnih.gov This increased surface area enhances its solubility in the acidic environment of the stomach, leading to a greater amount of soluble iron available for absorption in the small intestine. nutraingredients-usa.comnih.gov

Numerous studies in both animal models and humans have confirmed this relationship. For instance, a rat study comparing different forms of ferric pyrophosphate found that reducing the mean particle size from approximately 21 µm to 2.5 µm and further to 0.5 µm significantly increased its relative bioavailability (RBV) compared to ferrous sulfate (B86663). nih.gov The emulsified 0.5 µm form achieved an RBV of 95%, comparable to that of ferrous sulfate. nih.govresearchgate.net Similarly, another study reported that decreasing the particle size of ferric pyrophosphate from 8 µm to 4 µm increased iron absorption two- to four-fold in adults. nih.gov This principle has been a driving force in the development of advanced iron formulations.

Strategies for Enhancing Iron Bioavailability through Formulation Science

Given the challenges of low solubility, formulation science has focused on innovative strategies to enhance the bioavailability of ferric pyrophosphate. These strategies primarily revolve around modifying the compound's physical properties and protecting it within delivery systems.

Micronization and nanostructuring are advanced techniques used to reduce the particle size of ferric pyrophosphate to the micrometer or nanometer range, respectively. researchgate.netrsc.org This process directly addresses the issue of poor solubility by increasing the particle surface area. researchgate.netrsc.orgnih.gov

A micronized dispersible ferric pyrophosphate (MDFP) with a particle size distribution at the nanometer level has been shown to be completely dispersible in liquid and exhibit high bioavailability in rat studies. imrpress.comimrpress.com This formulation, known commercially as SunActive Fe™, has an average particle size of 0.3 µm and is mixed with emulsifiers to maintain suspension. nih.govresearchgate.net Human studies have confirmed its efficacy, showing that this micronized form is as well absorbed as ferrous sulfate when added to infant cereal and yogurt drinks. nih.govresearchgate.net Similarly, ferric pyrophosphate in its nano form (10–30 nm) was found to have a relative bioavailability of 103% compared to ferrous sulfate in a rat model, demonstrating its potential as a highly effective food fortificant. rsc.org

Table 2: Effect of Particle Size Reduction on Relative Bioavailability (RBV) of Ferric Pyrophosphate
Mean Particle SizeFormulation DetailsRelative Bioavailability (RBV % vs. Ferrous Sulfate)Study Model
~21 µmRegular Ferric Pyrophosphate59% nih.govRats nih.gov
~2.5 µmMicronized69% nih.govRats nih.gov
~0.5 µmMicronized with emulsifiers95% nih.govresearchgate.netRats nih.govresearchgate.net
0.3 µmMicronized, dispersible (SunActive Fe™)Comparable to Ferrous Sulfate (RBV ~100%) nih.govresearchgate.netHumans nih.govresearchgate.net
10-30 nmNanoparticle103% rsc.orgnih.govRats rsc.orgnih.gov

Encapsulation involves coating particles of ferric pyrophosphate within a protective matrix. This strategy is employed to prevent undesirable sensory changes (like metallic taste) in fortified foods and to protect the iron from interacting with inhibitory components in the food matrix. nih.govresearchgate.net However, the impact of encapsulation on bioavailability can be complex. If the coating material is not designed to release the iron effectively in the gastrointestinal tract, it can reduce absorption. nih.govresearchgate.net For example, one study found that encapsulating 2.5 µm ferric pyrophosphate in hydrogenated palm oil significantly decreased its RBV from 69% to 43% in rats. nih.govresearchgate.net

More advanced encapsulation technologies aim to overcome these limitations. Liposomal encapsulation, where the iron is enclosed within a phospholipid bilayer, is one such innovative delivery system being explored to enhance bioavailability. nih.govwbcil.com Another novel approach is a granular formulation branded as Ferro Fosfosoma®, which is composed of ferric pyrophosphate, modified starch, and phospholipids. mdpi.comnih.govnih.gov This formulation was shown to have improved resistance to the acidic gastric environment and demonstrated higher intestinal iron absorption in both Caco-2 and FAE cellular models compared to the standard salt. mdpi.comnih.govnih.gov These technologies offer the dual benefit of protecting the iron compound while facilitating its controlled release and absorption in the intestine. chibiotech.com

Co-fortification with Bioavailability Enhancers

The co-fortification of ferric sodium pyrophosphate with certain compounds can significantly improve its solubility and subsequent absorption.

The addition of soluble pyrophosphate salts, such as sodium pyrophosphate (NaPP), has been shown to enhance the bioavailability of ferric pyrophosphate. nih.gov Research on bouillon cubes fortified with ferric pyrophosphate demonstrated that the addition of NaPP increased iron bioavailability in humans by 46% (from 4.4% to 6.4%). nih.gov This enhancement is attributed to the formation of soluble complexes between ferric iron and the excess pyrophosphate ions. nih.gov In extruded rice, the co-extrusion of ferric pyrophosphate with NaPP resulted in iron absorption comparable to that of ferrous sulfate. nih.gov The enhancing effect of NaPP is thought to be due to the creation of soluble iron complexes at both acidic and neutral pH levels. nih.gov

Table 2: Effect of Sodium Pyrophosphate on Ferric Pyrophosphate Bioavailability

Food Matrix Finding Reference
Bouillon Cubes 46% increase in iron bioavailability in humans. nih.gov
Extruded Rice Iron absorption comparable to ferrous sulfate. nih.gov

Organic acids, such as citric acid and its salt, trisodium (B8492382) citrate (B86180), can act as solubilizing and chelating agents, thereby improving the bioavailability of ferric pyrophosphate. The co-extrusion of ferric pyrophosphate with a combination of citric acid and trisodium citrate (CA/TSC) in rice has been found to substantially increase iron bioavailability. nih.govscholaris.ca The heat and pressure during the extrusion process are thought to facilitate the formation of soluble ferric pyrophosphate citrate complexes. scholaris.ca A study on a new ferric pyrophosphate salt stabilized and solubilized with glycine (B1666218) also showed that its relative biological value was similar to that of ferrous sulfate, both in water and yogurt. researchgate.net

In a Caco-2 cell culture model, the addition of ascorbic acid and cysteine to soluble ferric pyrophosphate at a 20:1 molar ratio increased ferritin formation by 3-fold and 2-fold, respectively, while citrate had no significant effect. nih.gov However, incorporating soluble ferric pyrophosphate in rice significantly reduced its bioavailability, an effect that could be partially reversed by the addition of ascorbic acid. nih.gov

The interaction between iron and other minerals, such as zinc, is a critical consideration in fortification programs. clinconnect.io Studies on extruded rice co-fortified with ferric pyrophosphate and zinc have shown that the zinc compound used can influence iron absorption. nih.gov When zinc was added as zinc oxide (ZnO), iron absorption was found to be lower compared to when zinc sulfate (ZnSO4) was used. nih.gov In one human stable isotope study, iron absorption from ferric pyrophosphate-fortified extruded rice was 1.6 times higher when co-fortified with ZnSO4 compared to ZnO. nih.gov

Another study found no significant difference in iron absorption from extruded rice containing ferric pyrophosphate with EDTA and either ZnO or ZnSO4. nih.gov However, in a Caco-2 cell model, the addition of zinc had a marked inhibitory effect on iron bioavailability from soluble ferric pyrophosphate. nih.gov

Table 3: Influence of Zinc Co-fortification on Iron Absorption from Ferric Pyrophosphate

Zinc Compound Food Matrix Effect on Iron Absorption Reference
Zinc Oxide (ZnO) Extruded Rice Lower absorption compared to ZnSO4. nih.gov
Zinc Sulfate (ZnSO4) Extruded Rice Higher absorption compared to ZnO. nih.gov
ZnO or ZnSO4 with EDTA Extruded Rice No significant difference in absorption. nih.gov
Zinc Caco-2 Cell Model Marked inhibitory effect on bioavailability. nih.gov

Research on Iron Speciation and Transformation in Food Systems

Understanding the chemical form, or speciation, of iron from this compound in food systems is essential for predicting its bioavailability. Advanced analytical techniques have been employed to investigate the transformations that ferric pyrophosphate undergoes during food processing and digestion.

Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study the ligand coordination of iron in extruded rice fortified with ferric pyrophosphate, zinc compounds, and various solubilizing agents. nih.gov This research revealed that the co-extrusion process induced specific changes in the iron-ligand environment, leading to the formation of new iron coordination complexes that were associated with increased in vitro iron solubility and in vivo bioavailability. nih.gov

X-ray Absorption Spectroscopy (XAS) is another powerful technique used to probe the chemical environment of iron. researchgate.net Studies using XAS have provided insights into the structure of ferric pyrophosphate citrate complexes, indicating that the iron (III) is complexed with pyrophosphate and citrate molecules. researchgate.netnih.gov This technique can help to understand how different ligands in a food matrix interact with the iron center of ferric pyrophosphate. researchgate.net The analysis of iron speciation is crucial as the transformation of ferric iron into different complexes during processing and digestion directly impacts its solubility and subsequent uptake by the body. rsc.org

Influence of Food Components on Iron-Mediated Reactivity

Influence of Food Components on Iron-Mediated Reactivity

The reactivity of iron is a critical factor in food fortification, as it can lead to undesirable sensory changes and affect nutrient bioavailability. Ferric pyrophosphate's relatively low reactivity is a key advantage, but it is not entirely inert within a food matrix.

The addition of iron to foods can be challenging due to its reactivity with phenolic compounds, which are abundant in many plant-based foods. bohrium.com This reactivity can alter organoleptic properties and reduce the bioavailability of iron. bohrium.com Water-soluble iron compounds like ferrous sulfate are particularly prone to forming unacceptable blue or brown coloration when they react with phenolic compounds. nih.gov

While ferric pyrophosphate is generally less reactive, interactions can still occur. Research has shown that water-soluble phenolic compounds can coordinate at the surface of the ferric pyrophosphate salt, leading to the solubilization of iron and subsequent increased discoloration. bohrium.comnih.gov However, for slightly water-soluble and insoluble phenolics, the color changes associated with certain mixed Ca-Fe(III) pyrophosphate salts were found to be acceptable. bohrium.comnih.gov Furthermore, phenolic oxidation was significantly lower in the presence of these mixed salts compared to ferric pyrophosphate alone at a pH of 6. bohrium.comnih.gov

Phytic acid, another common inhibitor found in cereals, legumes, and oilseeds, strongly chelates minerals like iron, making them unabsorbable. gpnotebook.comscispace.comoup.com This compound is a well-known inhibitor of iron absorption and can suppress adverse iron-catalyzed reactions in food matrices. nih.govnih.gov The inhibitory effect is significant even at an equimolar ratio of phytate to iron. nih.gov While ferric pyrophosphate is used in fortification, the presence of phytates in the food vehicle remains a challenge for iron bioavailability. nih.gov

Table 1: Influence of Inhibitors on Iron Reactivity and Bioavailability
InhibitorFood SourcesInteraction with IronImpact on Ferric Pyrophosphate Fortification
Phenolic CompoundsFruits, Vegetables, Tea, CoffeeForms colored complexes with iron, especially soluble forms. nih.govWater-soluble phenolics can increase iron solubility from FePP, leading to discoloration. bohrium.comnih.gov Less reactive than ferrous salts. researchgate.net
Phytic Acid (Phytate)Cereals (bran), Legumes, Nuts, Oilseeds gpnotebook.comStrongly chelates iron, forming insoluble precipitates and inhibiting absorption. gpnotebook.comnih.govReduces iron bioavailability from fortified foods. nih.gov

Ferric pyrophosphate's behavior is also governed by its interactions with other components of the food matrix, such as proteins, polysaccharides, and fats. ruipugroup.com In milk products, for instance, calcium and proteins like casein can impair iron absorption. nih.gov

Conversely, certain molecules can form beneficial complexes with ferric pyrophosphate, enhancing its solubility and bioavailability. Co-extrusion with agents like a citric acid/trisodium citrate (CA/TSC) mixture or ethylenediaminetetraacetic acid (EDTA) has been shown to sharply increase iron absorption from ferric pyrophosphate-fortified rice. nih.govresearchgate.netox.ac.uk This is attributed to the in situ generation of soluble iron coordination complexes during processing. nih.govresearchgate.net The addition of sodium pyrophosphate (NaPP) to ferric pyrophosphate-fortified bouillon cubes has also been identified as a promising strategy to increase iron absorption. researchgate.net These solubilizing agents can alter the chemical environment of the iron, modifying its physicochemical properties and making it more available for absorption. nih.gov

Investigation of Organoleptic Stability in Ferric Pyrophosphate-Fortified Food Vehicles

A primary advantage of ferric pyrophosphate in food fortification is its minimal impact on the sensory properties of the final product. researchgate.netnih.govruipugroup.com This organoleptic stability is crucial for consumer acceptance. nih.gov

Prevention of Color Changes in Sensitive Food Matrices

Highly bioavailable, water-soluble iron compounds often cause unacceptable color changes in foods, a significant challenge in fortification efforts. nih.govnih.govbyu.edu Ferric pyrophosphate is widely used specifically because it is organoleptically inert and does not typically cause these adverse color reactions. nih.govresearchgate.netnih.govresearchgate.net Its off-white to light yellow color allows it to be blended into light-colored foods like infant cereals, milk powders, and refined salt without significant discoloration. nih.govchibiotech.com

Studies comparing different iron sources have consistently shown the superiority of ferric pyrophosphate in maintaining the original color of the food product. For example, while ferrous sulfate tends to oxidize and cause yellowish discoloration, ferric pyrophosphate remains stable. ruipugroup.com In a study on fortified corn tortillas, those fortified with ferric pyrophosphate were found to have significantly less color change compared to those fortified with ferrous sulfate or ferrous fumarate. byu.edu This stability makes it the fortificant of choice for extruded rice kernels, which are extremely sensitive to color changes. researchgate.net

Table 2: Comparative Impact of Iron Fortificants on Food Color
Iron CompoundReactivity/ColorImpact on Sensitive Foods (e.g., dairy, cereals)Reference
Ferric PyrophosphateLow reactivity, white/off-white color. nih.govchibiotech.comMinimal to no color changes; widely used for this reason. nih.govresearchgate.netruipugroup.com nih.govresearchgate.netruipugroup.comchibiotech.com
Ferrous SulfateHigh reactivity, water-soluble. nih.govCauses unacceptable blue, brown, or yellowish discoloration. nih.govruipugroup.com nih.govnih.govruipugroup.com
Ferrous FumaratePoorly water-soluble but has a deep red color. nih.govNot suitable for light-colored products like whole milk powder. nih.gov nih.gov

Mitigation of Off-Flavor Development in Fortified Products

In addition to color, flavor is a critical sensory attribute. Soluble iron compounds can impart a distinct and often unpleasant metallic taste to food products. nih.govnih.govruipugroup.com Ferric pyrophosphate is valued for being virtually odorless and taste-neutral. ruipugroup.comvinipulchemicals.com This characteristic allows it to be added to foods without negatively affecting their original flavor profile, which improves consumer acceptance. ruipugroup.com Its low reactivity and insolubility prevent the release of free iron ions that are responsible for the metallic off-flavors. nih.govvinipulchemicals.com This makes it an ideal choice for fortifying sensitive products such as infant formulas, dairy drinks, and juices. chibiotech.comvinipulchemicals.com

Impact on Food Texture and Rheological Properties

The addition of fortificants should not negatively alter the texture or mouthfeel of the food product. ruipugroup.com Ferric pyrophosphate generally has a minimal impact on food texture. ruipugroup.com Due to good dispersibility, it typically does not create a rough or grainy texture when incorporated into foods. ruipugroup.com

Advanced Applications Research Beyond Nutritional Fortification for Ferric Sodium Pyrophosphate

Ferric Sodium Pyrophosphate in Energy Storage Systems Research

The quest for efficient and sustainable energy storage solutions has led researchers to investigate various materials for next-generation batteries. This compound has emerged as a promising candidate, primarily for its application in sodium-ion batteries, which are considered a cost-effective and abundant alternative to lithium-ion batteries. acs.org

Development as Cathode Material for Sodium-Ion Batteries

This compound, particularly in forms such as Na₄Fe₃(PO₄)₂P₂O₇ (NFPP), is being actively developed as a cathode material for sodium-ion batteries (SIBs). consensus.app Its advantages are comparable to those of Lithium Iron Phosphate (B84403) (LFP) in lithium-ion batteries, including excellent cycling stability and low cost, making it suitable for large-scale applications. consensus.app The compound possesses a stable 3D framework, which is structurally conducive to the repeated insertion and extraction of sodium ions during the charge-discharge cycles. consensus.app

Research has focused on various formulations of sodium iron pyrophosphates. For instance, carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ nanoparticles have been synthesized via a sol-gel method. ruipugroup.comrsc.org This approach aims to overcome the inherently low intrinsic electronic conductivity of phosphate-based materials by creating a carbon coating that enhances conductivity. consensus.apprsc.org Another variant, an off-stoichiometric Na₃Fe₂.₅(P₂O₇)₂, has also been proposed and investigated to explore the structure-function relationship and improve electrochemical performance. nih.gov The synthesis of these materials is often achieved through methods like solid-state reactions, sol-gel processes, and combustion techniques, with the goal of producing crystalline, high-purity materials. rsc.orggoogle.com

Investigation of Electrochemical Performance and Cycle Stability

The electrochemical performance of this compound cathodes is a key area of investigation. Different formulations and synthesis methods have yielded a range of performance metrics. For example, Na₄Fe₃(PO₄)₂P₂O₇ has a theoretical gram capacity of 129 mAh/g, with actual capacities observed around 105 mAh/g at a discharge rate of 0.1C. hypercellbattery.com It typically operates at a voltage of around 3.0V to 3.1V. consensus.apphypercellbattery.com

Significant research has been conducted to enhance the reversible capacity and cycle life of these materials. Carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ has demonstrated a high reversible capacity of 99 mAh/g at 0.2C and has shown outstanding cycling life, retaining 96% of its capacity after 1000 cycles at a high rate of 10C. ruipugroup.comrsc.org Full-cell batteries using this cathode material have achieved a reversible capacity of 86 mAh/g at 0.5C with 80% capacity retention after 100 cycles. ruipugroup.comrsc.org The off-stoichiometric Na₃Fe₂.₅(P₂O₇)₂ has shown a reversible discharge capacity of 83 mAh/g and maintained 89.2% of its initial capacity after 500 cycles. nih.gov Another study on Na₂Fe₀.₉₅P₂O₇ reported a high reversible capacity of 92 mAh/g at 0.1C and remarkable cycling stability with 97.5% capacity retention after 5000 cycles. acs.org

Below are interactive data tables summarizing the electrochemical performance of various this compound compounds as cathode materials in sodium-ion batteries.

Table 1: Electrochemical Performance of this compound Variants

Compound Reversible Capacity (mAh/g) C-Rate Operating Voltage (V)
Na₄Fe₃(PO₄)₂P₂O₇ ~100 - 3.1
Na₄Fe₃(PO₄)₂P₂O₇ 105 0.1C ~3.0
Carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ 99 0.2C -
Na₃Fe₂.₅(P₂O₇)₂ 83 - 2.9

Table 2: Cycle Stability of this compound Variants

Compound Capacity Retention Number of Cycles C-Rate
Carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ 96% 1000 10C
Carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ (Full-cell) 80% 100 0.5C
Na₃Fe₂.₅(P₂O₇)₂ 89.2% 500 -

Exploration in Other Material Science Contexts

While the primary focus of advanced research on this compound is in energy storage, its properties suggest potential applications in other areas of material science.

Ferric pyrophosphate, a closely related compound, has shown promise as a catalytic material. ruipugroup.com Its advantages in this context include high stability, both thermally and chemically, and a large specific surface area that provides numerous active sites for chemical reactions. ruipugroup.com These characteristics could allow it to be used in various catalytic processes, potentially in a reusable manner, which is economically and environmentally beneficial. ruipugroup.com

The synthesis of NaFeP₂O₇ powder using sol-gel technology has indicated its potential for applications in light manipulation and as a candidate for nonlinear optoelectronic devices due to its strong nonlinear optical properties. consensus.app

Furthermore, the broader family of phosphate compounds is utilized in the production of pigments and ceramics. icl-phos-spec.comhandprint.com While specific research on this compound for these applications is not extensive, its chemical nature suggests it could be explored for creating pigments or as a component in ceramic formulations. The use of phosphates as deflocculants and bonding agents in ceramics and refractories is well-established. icl-phos-spec.comdigitalfire.com

It is important to note that research into these non-battery applications is still in its early stages compared to the more developed field of its use in sodium-ion batteries.

Methodological Advancements and Future Research Directions in Ferric Sodium Pyrophosphate Science

Development of Advanced Analytical Techniques for Iron Quantification and Speciation in Complex Matrices

The accurate measurement and characterization of iron compounds within intricate matrices like food products are fundamental to understanding their behavior and efficacy. Traditional methods for total iron quantification, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma-optical emission spectrometry (ICP-OES), are being supplemented by more sophisticated techniques that allow for speciation analysis—the identification and quantification of different chemical forms of iron.

Advanced analytical methods are crucial for distinguishing between soluble and insoluble iron species, as well as different oxidation states (Fe(II) vs. Fe(III)), which significantly influences bioavailability. High-performance liquid chromatography coupled with inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) has emerged as a powerful tool for separating and quantifying different iron compounds in complex mixtures. Furthermore, techniques like voltammetry are being explored for their potential in the in-situ analysis of iron species in food systems, offering real-time insights into transformations that may occur during processing and storage.

Future research in this area is focused on developing more sensitive and selective methods for the speciation of iron pyrophosphate complexes and their interaction products within the food matrix. This includes the refinement of extraction procedures to preserve the native forms of the iron compounds and the application of advanced spectrometric techniques to elucidate their chemical structure.

Standardization and Refinement of In Vitro Models for Bio-accessibility and Cellular Uptake Studies

In vitro models that simulate the human gastrointestinal tract are indispensable tools for the rapid screening and mechanistic study of iron bioavailability from various sources, including ferric sodium pyrophosphate. These models typically involve a simulated digestion process, followed by the assessment of iron uptake by cultured intestinal cells, such as the Caco-2 cell line.

Significant efforts are underway to standardize these in vitro protocols to ensure reproducibility and comparability of results across different laboratories. This includes refining the composition of simulated digestive fluids, the conditions of enzymatic digestion, and the culture of intestinal cells to more accurately reflect physiological conditions. Researchers are also working to improve the correlation between in vitro bio-accessibility data and in vivo iron absorption in humans.

Cellular uptake studies using cell lines like Caco-2 provide valuable insights into the mechanisms of iron absorption at the cellular level. These studies help to elucidate the pathways by which this compound is taken up by intestinal enterocytes and the factors that can enhance or inhibit this process. Future work aims to develop more complex co-culture models that include other cell types found in the intestinal epithelium, such as mucus-producing goblet cells, to create a more realistic in vitro environment.

Innovative Approaches for Assessing Material Stability in Diverse Environmental and Processing Conditions

The stability of this compound during food processing and storage is a critical determinant of its effectiveness as an iron fortificant. Exposure to heat, light, oxygen, and varying pH levels can lead to chemical changes that may alter its color, solubility, and ultimately, its bioavailability.

Innovative approaches are being developed to assess the material stability of this compound under a wide range of conditions. These include accelerated stability testing under controlled temperature and humidity, as well as the use of advanced analytical techniques to monitor changes in its chemical and physical properties over time. For instance, X-ray diffraction and electron microscopy can be used to study changes in the crystalline structure and particle morphology of the compound.

Understanding the interactions between this compound and other food components, such as phytates, polyphenols, and ascorbic acid, is also a key area of research. These interactions can significantly impact the stability and bioavailability of the iron. Future research will focus on developing predictive models that can forecast the stability of this compound in different food matrices and processing scenarios, enabling the design of more robust fortification strategies.

Application of Stable Isotope Tracers in Iron Metabolism and Bioavailability Studies

Stable isotope tracers have revolutionized the study of iron metabolism and bioavailability in humans. By labeling this compound with a stable isotope of iron, such as ⁵⁷Fe or ⁵⁸Fe, researchers can accurately trace the absorption, distribution, and utilization of iron from this specific source within the body.

This technique allows for precise measurement of iron absorption from a meal containing isotopically labeled this compound, without the need for radioactive isotopes. The use of stable isotopes has provided definitive data on the bioavailability of iron from ferric pyrophosphate in various populations and food matrices.

Future applications of this technology will involve more sophisticated study designs to investigate the intricate details of iron metabolism. This includes dual-isotope studies to simultaneously compare the absorption of iron from different sources and the use of kinetic modeling to understand the dynamics of iron trafficking within the body. These studies will be instrumental in optimizing the use of this compound for combating iron deficiency.

Emerging Paradigms in Iron Compound Design for Enhanced Efficacy and Stability

The development of novel iron compounds with improved bioavailability and stability is a major focus of current research. For this compound, this involves strategies to enhance its solubility in the gastrointestinal tract and promote its uptake by intestinal cells.

One emerging paradigm is the use of nanotechnology to create nano-sized particles of ferric pyrophosphate. Reducing the particle size can increase the surface area available for dissolution, potentially leading to improved absorption. Encapsulation techniques, where the this compound is coated with a protective layer of lipids or polymers, are also being explored to shield the iron from inhibitory interactions with other food components and to control its release in the gut.

Future research in this area will leverage advances in materials science and chemistry to design "smart" iron compounds that can respond to specific physiological cues in the digestive system, ensuring optimal iron delivery and absorption.

Interdisciplinary Research Integrating Chemistry, Food Science, and Materials Engineering

Addressing the multifaceted challenges associated with iron fortification requires a collaborative, interdisciplinary approach. The effective use of this compound is not solely a matter of its chemical properties but also involves its interaction with the food matrix and its behavior during processing and digestion.

The integration of expertise from chemistry, food science, and materials engineering is essential for a holistic understanding of this compound. Chemists can elucidate the fundamental properties of the compound, food scientists can study its behavior in complex food systems, and materials engineers can develop innovative strategies for its formulation and delivery.

Q & A

Q. What are the validated analytical methods for quantifying ferric sodium pyrophosphate in complex matrices?

To ensure accuracy, use ion chromatography paired with inductively coupled plasma mass spectrometry (ICP-MS) for elemental iron and phosphorus quantification. For homogeneity, ensure sample sizes ≥0.5 g and report results with maximum significant figures to avoid truncation errors. Outlier detection protocols, such as post-analysis data screening and lab verification, should be implemented to address inter-laboratory variability .

Q. How is high-purity this compound synthesized in laboratory settings?

A common method involves reacting ferric citrate with sodium pyrophosphate in aqueous solution, followed by controlled evaporation and drying. The product forms thin, water-soluble green scales with a slightly acidic pH. Ensure stoichiometric ratios are maintained (e.g., 50:50 molar ratio of ferric citrate to sodium pyrophosphate) to avoid impurities .

Q. What are the critical physicochemical properties to characterize this compound?

Key properties include:

  • Solubility : Freely soluble in water, insoluble in alcohol.
  • Molecular formula : C6H13Fe2NaO14P2\text{C}_6\text{H}_{13}\text{Fe}_2\text{NaO}_{14}\text{P}_2 (molecular weight: 505.78 g/mol).
  • Magnetic susceptibility : Use X-ray absorption spectroscopy to compare radial distribution functions of iron coordination environments, distinguishing it from analogs like ferric citrate or ferric pyrophosphate citrate .

Advanced Research Questions

Q. How can researchers resolve discrepancies in iron bioavailability data from this compound in in vitro models?

Standardize dissolution protocols using simulated gastric fluid (pH 1.5–2.5) with pepsin, followed by intestinal phase digestion (pH 7.0–7.5) with pancreatin. Employ dialysis membrane methods to quantify bioaccessible iron, and validate results against ICP-MS measurements. Inconsistent data often arise from variations in particle size or incomplete enzymatic hydrolysis .

Q. What experimental designs mitigate environmental risks when studying this compound in agricultural applications?

Conduct soil column leaching studies to assess iron mobility and phosphate retention. Monitor redox-sensitive parameters (e.g., Eh, pH) to evaluate iron oxidation state stability. Use EPA guidelines for ecotoxicity testing, including algal growth inhibition assays and earthworm mortality studies, to model environmental impact .

Q. How does the coordination geometry of this compound influence its reactivity in catalytic systems?

Perform extended X-ray absorption fine structure (EXAFS) analysis to determine Fe–O–P bond distances and angles. Compare with ferric pyrophosphate citrate (FPC) and food-grade soluble ferric pyrophosphate (SFP). The distorted octahedral geometry in this compound enhances ligand exchange kinetics, making it more reactive in Fenton-like reactions than citrate-stabilized analogs .

Q. What strategies optimize this compound formulations for hemodialysis applications while minimizing oxidative stress?

Use particle size reduction (nanoparticulate forms) to enhance solubility and iron delivery. Incorporate antioxidants like ascorbate in dialysis solutions to counteract iron-induced reactive oxygen species (ROS). Validate efficacy via hemoglobin (Hgb) level monitoring in CKD patients, targeting 9–11 g/dL to balance therapeutic benefits and oxidative damage .

Methodological Notes

  • Inter-laboratory reproducibility : Adopt ISO/IEC 17025 guidelines for sample preparation and reporting, including mandatory certification status disclosure and outlier flagging .
  • Advanced characterization : Pair synchrotron-based techniques (e.g., XANES/EXAFS) with magnetometry to correlate structure-function relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.